2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole
Overview
Description
2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its two 2-chlorophenyl groups attached to the 2 and 5 positions of the 1,3,4-oxadiazole ring. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-chlorobenzohydrazide with oxalyl chloride, followed by cyclization in the presence of a base such as triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Formation of substituted oxadiazoles with various functional groups.
Oxidation Products: Formation of oxadiazole N-oxides.
Reduction Products: Formation of reduced oxadiazole derivatives.
Scientific Research Applications
2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound is utilized in the design of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole can be compared with other similar compounds such as:
2,5-diphenyl-1,3,4-oxadiazole: Lacks the chlorine substituents, which may affect its reactivity and biological activity.
2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole: The position of the chlorine substituents can influence the compound’s properties and interactions.
2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole: The presence of fluorine atoms can alter the electronic properties and reactivity of the compound.
Properties
IUPAC Name |
2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRVKBPHIYZIJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353865 | |
Record name | 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2492-02-6 | |
Record name | 2,5-bis(2-chlorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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